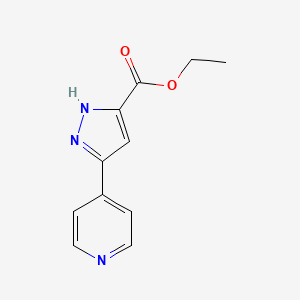

5-(吡啶-4-基)-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

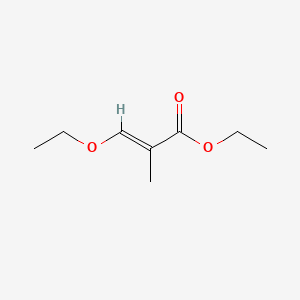

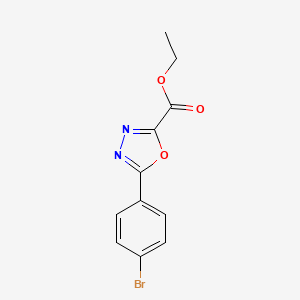

Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate is a complex organic compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact properties of this compound would depend on the specific arrangement of these rings and other groups in the molecule.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a compound containing a pyrazole ring . The exact method would depend on the specific substituents on these rings and the conditions under which the reaction is carried out.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyridine ring . These rings may be connected directly or through a linker group. The ethyl carboxylate group (-COOC2H5) is likely attached to the pyrazole ring.Chemical Reactions Analysis

As an organic compound containing multiple functional groups, Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate could participate in various chemical reactions . The pyridine ring, for example, is often involved in substitution reactions, while the carboxylate group can participate in esterification and condensation reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors such as the size and shape of the molecule, the presence of polar groups, and the specific arrangement of the atoms can all affect properties like solubility, melting point, and reactivity.科学研究应用

合成和表征

选择性合成应用:5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯用于选择性环缩合过程。这导致形成 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯,然后可以将其转化为 1-未取代类似物 (Lebedˈ et al., 2012).

促进缩合吡唑的合成:利用 5-和 3-三氟甲磺酰氧基-1H-吡唑-4-羧酸乙酯作为与各种炔烃的 Sonogashira 型交叉偶联反应中的前体,是合成缩合吡唑的有效方法 (Arbačiauskienė et al., 2011).

吡唑并[3,4-b]吡啶产物的生产:新型乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸盐产物通过吡唑-5-胺衍生物和活化羰基的缩合合成,可用于制备 N-稠合杂环产物 (Ghaedi et al., 2015).

生物和化学应用

癌症治疗的潜力:4-(3-(芳基)-1-苯基-1H-吡唑-4-基)-2-氧代-6-(吡啶-3-基)环己-3-烯羧酸乙酯和类似衍生物显示出作为抗癌剂的希望,特别是通过它们的拓扑异构酶 IIα 抑制活性 (Alam et al., 2016).

荧光性质:4-羟基吡唑并[1,5-a]吡啶衍生物的合成,源自吡唑-5-羧酸乙酯与 α, β-不饱和酯的级联反应,在溶液中表现出强荧光。这表明在材料科学和生物成像中的潜在应用 (Yan et al., 2018).

光学性质和表征:由 3-芳基-1H-吡唑-5-羧酸乙酯合成的新型 5-(3-芳基-1H-吡唑-5-基)-2-(3-丁基-1-氯咪唑并[1,5-a]-吡啶-7-基)-1,3,4-恶二唑衍生物已对其光学性质进行了表征,为材料化学的进步做出了贡献 (Ge et al., 2014).

抗病毒应用:合成的 4-(苯基氨基)-1-苯基-1H-吡唑并[3,4-b]吡啶-4-羧酸乙酯衍生物已显示出对单纯疱疹病毒、马亚罗病毒和水疱性口炎病毒等病毒的抑制作用,表明它们作为抗病毒剂的潜力 (Bernardino et al., 2007).

缓蚀:5-甲基-1-吡啶-2-基-1H-吡唑-3-羧酸乙酯已被研究作为酸性环境中钢的缓蚀剂,展示了显着的效率和工业应用潜力 (Tebbji et al., 2005).

作用机制

Target of Action

Compounds with similar structures, such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, have been found to interact with various targets including gaba a receptors, enzymes involved in carbohydrate metabolism, and components of the immune system .

Mode of Action

Related compounds have been shown to act as positive allosteric modulators of gaba a receptors . This suggests that Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate might interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .

Result of Action

Related compounds have been shown to have various biological and pharmacological activities, including anti-inflammatory, antiviral, and antimalarial activities .

安全和危害

The safety and hazards associated with this compound would depend on its specific properties . As with any chemical, appropriate safety precautions should be taken when handling it. This can include wearing protective clothing, working in a well-ventilated area, and avoiding contact with the skin and eyes.

未来方向

The future research directions for this compound could involve exploring its potential uses in various fields. For example, many pyrazole and pyridine derivatives have been studied for their potential applications in medicine, particularly in the development of new drugs . Other possible areas of research could include studying the compound’s physical and chemical properties, developing new methods for its synthesis, and investigating its behavior in various chemical reactions.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form ethyl 4-hydrazinyl-3-oxobutanoate. This intermediate is then reacted with pyridine-4-carboxaldehyde to form ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate.", "Starting Materials": [ "Ethyl 4,4,4-trifluoroacetoacetate", "Hydrazine hydrate", "Pyridine-4-carboxaldehyde" ], "Reaction": [ "Step 1: Ethyl 4,4,4-trifluoroacetoacetate is reacted with hydrazine hydrate in ethanol to form ethyl 4-hydrazinyl-3-oxobutanoate.", "Step 2: Ethyl 4-hydrazinyl-3-oxobutanoate is then reacted with pyridine-4-carboxaldehyde in ethanol to form Ethyl 5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate.", "Step 3: The product is purified by recrystallization from ethanol." ] } | |

CAS 编号 |

911461-42-2 |

分子式 |

C11H15N3O2 |

分子量 |

221.26 g/mol |

IUPAC 名称 |

ethyl 5-pyridin-4-ylpyrazolidine-3-carboxylate |

InChI |

InChI=1S/C11H15N3O2/c1-2-16-11(15)10-7-9(13-14-10)8-3-5-12-6-4-8/h3-6,9-10,13-14H,2,7H2,1H3 |

InChI 键 |

RVRPEOOCDFFTIR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=NC=C2 |

规范 SMILES |

CCOC(=O)C1CC(NN1)C2=CC=NC=C2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Butenoic acid, 4-[(t-butoxycarbonyl)amino]-, ethyl ester](/img/structure/B3021283.png)

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)

![3-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B3021287.png)